![molecular formula C13H15NO3 B7463249 N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide](/img/structure/B7463249.png)
N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide, also known as BDBCA, is a compound that has gained attention in the scientific community due to its potential pharmacological properties. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities. BDBCA has been studied extensively for its potential use as a therapeutic agent in various diseases.
Wirkmechanismus
The mechanism of action of N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide is not fully understood. However, it has been proposed that this compound may exert its pharmacological effects by modulating various signaling pathways in the cells. It has been shown to inhibit the activity of certain enzymes and transcription factors that are involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the production of pro-inflammatory cytokines in animal models of inflammatory diseases. In addition, this compound has been shown to reduce the viral load in animal models of viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. This compound has also been found to have low toxicity in animal studies. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide. One potential application of this compound is in the development of new anticancer drugs. Further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. In addition, studies are needed to evaluate the safety and efficacy of this compound in animal models and humans.
Synthesemethoden
The synthesis of N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide involves the reaction of 1,3-benzodioxole-2-carboxylic acid with cyclopentanone in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain the final compound, this compound. The synthesis process has been optimized to obtain high yields of this compound with high purity.
Wissenschaftliche Forschungsanwendungen
N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide has been studied extensively for its potential pharmacological properties. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, this compound has been found to inhibit the replication of several viruses, including HIV and hepatitis C virus.
Eigenschaften
IUPAC Name |
N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9(15)14-10-4-5-11-12(8-10)17-13(16-11)6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRAKXVAAJXKGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC3(O2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

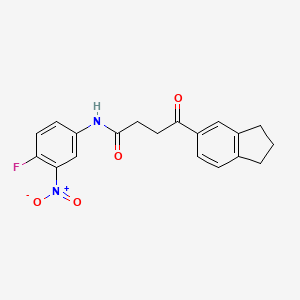
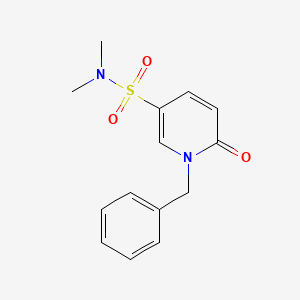

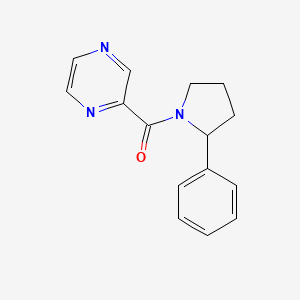
![(E)-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-(5-methylfuran-2-yl)prop-2-enamide](/img/structure/B7463187.png)
![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7463214.png)
![N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]phenyl]pyridine-2-carboxamide](/img/structure/B7463219.png)
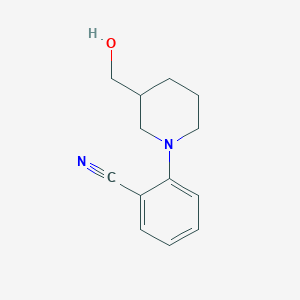
![3-[[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl]-2-(morpholin-4-ylmethyl)quinazolin-4-one](/img/structure/B7463227.png)
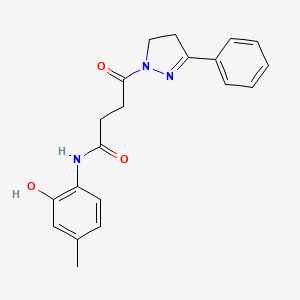
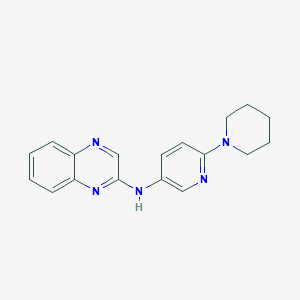

![1-Methyl-4-(4-methylphenoxy)pyrazolo[3,4-d]pyrimidine](/img/structure/B7463261.png)
![1-Methyl-4-phenoxypyrazolo[3,4-d]pyrimidine](/img/structure/B7463263.png)